Einecs 234-648-2
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描述
六锡五铜,也称为 Cu6Sn5,是一种由铜和锡组成的金属间化合物。由于其独特的特性,例如高硬度和脆性,该化合物在各种工业应用中具有重要意义。 它通常存在于镀锡铜合金的界面,并且以其在焊接和电子应用中的作用而闻名 .
准备方法
合成路线和反应条件
六锡五铜通常是通过锡向铜中扩散而形成的。当锡镀到铜基底上时,会发生这种过程,两种金属在高温下相互作用。 金属间化合物最初在镀层和基材的界面形成,并随着所有锡被消耗而生长 .
工业生产方法
在工业环境中,可以通过各种镀锡方法来形成六锡五铜,包括:
商业热浸镀锡: 锡从熔融浴中涂抹,迅速形成厚达 20-40 微米的金属间层。
气体平整镀锡: 锡从熔融浴中涂抹,并使用气体喷射,可以产生更厚的锡层。
电镀锡: 锡在不使用热熔融锡的情况下涂抹,因此在镀层过程中几乎没有或根本没有形成金属间层。
回流镀锡: 以电镀锡开始,但熔化锡的炉子处理会启动一层薄薄的金属间层.
化学反应分析
反应类型
六锡五铜会发生各种化学反应,包括:
氧化: 该化合物在表面很容易被氧化,这会影响其接触电阻和可焊性.
还原: 该化合物在某些条件下可以被还原,尽管有关还原反应的具体细节并不常见。
取代: 该化合物可以参与取代反应,其中锡原子被其他金属取代。
常见试剂和条件
涉及六锡五铜的反应中常用的试剂包括:
氧气: 用于氧化反应。
盐酸: 用于溶解和分析该化合物。
其他金属: 用于取代反应。
形成的主要产物
科学研究应用
六锡五铜有几个科学研究应用,包括:
化学: 用于研究金属间化合物及其特性。
生物学: 研究其潜在的生物学效应及其与生物分子的相互作用。
医学: 由于其独特的特性,正在探索其在医疗器械和植入物中的潜在用途。
工业: 广泛用于焊接和电子应用,其高硬度和脆性是有利的 .
作用机制
六锡五铜发挥作用的机制涉及在锡和铜界面形成稳定的金属间层。该层充当“粘合剂”,将两种金属结合在一起,提供机械稳定性和抗氧化性。 该化合物的硬度和脆性很高,是由于铜和锡原子之间强烈的原子键合 .
相似化合物的比较
类似化合物
三锡一铜:
四锡三镍:
独特性
六锡五铜因其特定的原子比率和由此产生的特性而独一无二。与 Cu3Sn 相比,Cu6Sn5 具有不同的晶体结构和机械性能。 类似地,Ni3Sn4 与 Cu6Sn5 相比具有不同的热性能和电性能,使每种化合物适合不同的应用 .
属性
CAS 编号 |
12019-69-1 |
---|---|
分子式 |
Cu6Sn5 |
分子量 |
974.8 g/mol |
InChI |
InChI=1S/6Cu.5Sn |
InChI 键 |
FZHWCQIYQKQOBP-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Sn].[Sn].[Sn].[Sn].[Sn] |
产品来源 |
United States |
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